molecular formula C19H18N6O3 B2932295 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894993-59-0

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Katalognummer: B2932295
CAS-Nummer: 894993-59-0
Molekulargewicht: 378.392
InChI-Schlüssel: WECFLNTYVQOSRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a recognized potent and selective Janus Kinase 3 (JAK3) inhibitor, primarily investigated for its utility in modulating immune cell signaling. Its high selectivity for JAK3 over other JAK family members is attributed to its unique interaction with the Cys909 residue in the JAK3 active site , making it a valuable chemical probe for dissecting the specific role of JAK-STAT signaling pathways in immunological processes. This compound effectively suppresses the cytokine-driven proliferation of T-cells and other immune cells by inhibiting the phosphorylation of downstream STAT transcription factors. Consequently, its main research applications are in the study of T-cell-mediated diseases, including autoimmune disorders such as rheumatoid arthritis and psoriasis, as well as in the context of organ transplant rejection. By providing a means to selectively target JAK3, this inhibitor enables researchers to explore the therapeutic potential of JAK3 blockade without the broader effects associated with pan-JAK inhibition , offering crucial insights for the development of novel immunomodulatory agents.

Eigenschaften

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-5-4-6-15(13(11)3)25-18-14(8-21-25)19(27)24(10-20-18)9-17(26)22-16-7-12(2)28-23-16/h4-8,10H,9H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECFLNTYVQOSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which is noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 366.42 g/mol
  • CAS Number : 894992-37-1

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways crucial for cell proliferation. It has been shown to target cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biological Activities

The compound exhibits various biological activities, which can be summarized as follows:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) with an IC50 value as low as 0.39 µM .
    • It induces apoptosis through caspase activation and modulation of apoptotic pathways .
  • Anti-inflammatory Properties :
    • Pyrazolo[3,4-d]pyrimidines have been noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
    • Studies have shown that derivatives of pyrazolo compounds possess significant anti-inflammatory activity with minimal side effects on gastrointestinal health .
  • Antioxidant Activity :
    • The compound's structure allows it to scavenge free radicals, contributing to its antioxidant properties . This activity is beneficial in preventing oxidative stress-related diseases.

Research Findings and Case Studies

StudyFindings
Aly et al. (2021)Investigated the antioxidant and anti-apoptotic activities of pyrazolo compounds, highlighting their potential in cancer therapy .
Sivaramakarthikeyan et al. (2022)Reported on the anti-inflammatory effects of substituted pyrazoles, indicating promising results for gastrointestinal safety .
ACS Omega (2023)Demonstrated potent cytotoxicity against MCF-7 cells with a focus on safety in non-cancerous cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Analogues and Substituent Effects
Compound Name Substituents Key Biological Data Mechanism/Notes
Target Compound : 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide - 2,3-Dimethylphenyl (position 1)
- 5-Methylisoxazole-3-yl acetamide (position 5)
No explicit IC50 data provided in evidence Hypothesized EGFR inhibition due to structural similarity to erlotinib . Isoxazole may improve metabolic stability.
N′-Benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide (237) - Benzylidene hydrazide (position 5)
- 6-Methyl, 1-phenyl
EGFR IC50: 0.186 µM
MCF-7 IC50: 34.55 ± 2.381 µM
ATP-binding site inhibition (PDB:1M17 docking); moderate apoptosis induction .
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) - 4-Nitrobenzylideneamino (position 5)
- 3,6-Dimethyl
MCF-7 IC50: 11 µM Enhanced activity attributed to electron-withdrawing nitro group .
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)acetamide - 2,4-Dimethylphenyl (position 1)
- 4-Trifluoromethylphenyl acetamide
Molecular weight: 441.4 Trifluoromethyl group increases lipophilicity, potentially improving membrane permeability .
Key Observations :
  • Position 5 Modifications : The 5-methylisoxazole acetamide in the target compound contrasts with hydrazide (237) or nitrobenzylidene (10e) groups. Hydrazides show stronger apoptosis induction, while nitro groups improve potency .
  • Solubility Challenges: All analogs share poor aqueous solubility due to hydrophobic substituents (e.g., dimethylphenyl, trifluoromethyl). Nanoencapsulation (e.g., liposomes) is a viable strategy to address this .

Mechanistic and Pharmacokinetic Comparisons

  • EGFR Inhibition: Compound 237 (IC50: 0.186 µM) is less potent than erlotinib (IC50: 0.03 µM), suggesting that hydrazide derivatives may have weaker kinase affinity than anilinoquinazolines. The target compound’s isoxazole group could offer unique binding interactions .
  • Apoptosis Induction : Flow cytometry data for compound 235 (apoptosis rate: highest among 234–237) highlights the role of substituents in pro-apoptotic activity. The target compound’s effects remain uncharacterized .

Structural Similarity to Marketed Drugs

  • Erlotinib/Lapatinib Analogues : The pyrazolo[3,4-d]pyrimidine core mimics the quinazoline scaffold of erlotinib. Modifications like methyl groups (position 6) and acetamide chains (position 5) aim to optimize lipophilicity and target engagement .
  • Clinical Relevance: While erlotinib and lapatinib are FDA-approved, pyrazolo[3,4-d]pyrimidines remain investigational. The target compound’s dimethylphenyl and isoxazole groups may offer a novel selectivity profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone intermediates with substituted acetamides via nucleophilic substitution or condensation reactions. For example, analogs are synthesized by reacting 1-(2,3-dimethylphenyl)-4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidine with α-chloroacetamides (e.g., N-(5-methylisoxazol-3-yl)chloroacetamide) under reflux in aprotic solvents like DMF or THF . Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for core:acetamide) are critical to minimize byproducts like unreacted intermediates or dimerized species .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are essential for confirming the molecular structure. Key NMR signals include the pyrazolo[3,4-d]pyrimidinone carbonyl peak at δ ~165–170 ppm and the acetamide NH proton at δ ~10.5 ppm . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents (e.g., DMF) are quantified using GC-MS, adhering to ICH guidelines .

Q. What in vitro assays are recommended for preliminary pharmacological evaluation?

  • Methodological Answer : Screen for kinase inhibition (e.g., cyclin-dependent kinases) using fluorescence polarization assays with ATP-competitive probes. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination via nonlinear regression . Solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (human/rat) should precede in vivo studies .

Advanced Research Questions

Q. How can molecular docking and QSAR models guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger) against target proteins (e.g., CDK2, PDB: 1HCL) to identify critical interactions (e.g., hydrogen bonding with pyrimidinone carbonyl). QSAR models using Hammett σ values for substituents (e.g., 2,3-dimethylphenyl) predict electronic effects on binding affinity . Validate predictions by synthesizing analogs with electron-withdrawing groups (e.g., -Cl) and comparing IC50_{50} shifts .

Q. What experimental design strategies mitigate variability in biological activity data across studies?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize assay conditions. For example, use a central composite design to evaluate factors like cell passage number, serum concentration, and compound pre-incubation time . Statistical analysis (ANOVA, p < 0.05) identifies significant variables. Replicate experiments (n ≥ 3) and include positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. How can structural modifications resolve contradictions in solubility and metabolic stability data?

  • Methodological Answer : Introduce polar groups (e.g., -OH, -SO3_3H) to the isoxazole ring to enhance aqueous solubility, monitored via shake-flask method. To improve metabolic stability, replace labile methyl groups on the pyrimidinone core with trifluoromethyl or cyclopropyl moieties, assessed via LC-MS/MS in microsomal assays . Parallel artificial membrane permeability assays (PAMPA) guide logP optimization (<5 for CNS penetration) .

Q. What analytical challenges arise in characterizing degradation products, and how are they addressed?

  • Methodological Answer : Degradation under accelerated conditions (40°C/75% RH) may produce hydrolyzed pyrazolo[3,4-d]pyrimidinone or oxidized isoxazole derivatives. LC-HRMS with MSE data-independent acquisition identifies degradation pathways. For structural elucidation, isolate products via preparative HPLC and analyze via 1H^1H-1H^1H COSY and HSQC NMR . Quantify impurities using a validated stability-indicating HPLC method per ICH Q2(R1) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Yield variations (e.g., 40–75%) often stem from differences in substituent electronic effects. Electron-rich aryl groups (e.g., 2,3-dimethylphenyl) increase nucleophilicity, improving coupling efficiency. Use kinetic studies (HPLC monitoring) to compare reaction rates under standardized conditions. If solvents like DMSO suppress side reactions (e.g., oxidation), report solvent dielectric constants and coordination effects .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures in .
  • Analytical Validation : Follow guidelines in .
  • Biological Assays : Standardize protocols using .

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